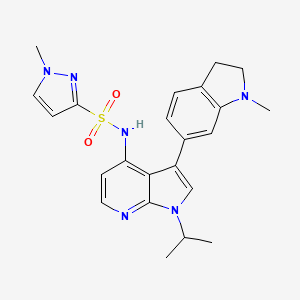
GSK2795039
Vue d'ensemble
Description
GSK2795039 est un nouvel inhibiteur de petite molécule de la NADPH oxydase 2 (NOX2). Ce composé a été découvert grâce à un criblage à haut débit et une campagne d'optimisation subséquente visant à identifier les inhibiteurs de l'enzyme NOX2. NOX2 fait partie de la famille des enzymes NADPH oxydases, qui catalysent la formation d'espèces réactives de l'oxygène (ROS). Ces enzymes jouent un rôle crucial dans divers processus physiologiques mais contribuent également au stress oxydatif dans certains états pathologiques .
Applications De Recherche Scientifique
GSK2795039 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Analyse Biochimique
Biochemical Properties
GSK2795039 has been shown to inhibit both the formation of reactive oxygen species (ROS) and the utilization of the enzyme substrates, NADPH and oxygen, in a variety of semirecombinant cell-free and cell-based NOX2 assays . It inhibits NOX2 in an NADPH competitive manner and is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the dysfunctional voiding behavior induced by cyclophosphamide (CYP), reduce bladder edema and inflammation, and preserve the urothelial barrier integrity and tight junction occludin expression . Furthermore, it has been found to inhibit the characteristic vesical pain and bladder superoxide anion generation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner . This inhibition results in the reduction of ROS formation and the utilization of the enzyme substrates, NADPH and oxygen .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that treatment with this compound can lead to significant improvements in conditions such as bladder dysfunction induced by CYP over time .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 100 mg/kg to mice 30 min before inducing traumatic brain injury (TBI) . Similarly, in a study investigating the effects of this compound on cyclophosphamide-induced cystitis in mice, the compound was administered at a dose of 5 mg/kg, three times in a 24-hour period .
Metabolic Pathways
This compound is involved in the metabolic pathway of the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner, thereby affecting the metabolic process of ROS formation . The compound has been identified to be an aldehyde oxidase substrate .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As an inhibitor of the NOX2 enzyme, it is likely to be found in the locations where NOX2 is present, which includes the plasma membrane and the membranes of intracellular granules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
GSK2795039, connu chimiquement sous le nom de N-(1-Isopropyl-3-(1-méthylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-méthyl-1H-pyrazole-3-sulfonamide, est synthétisé par une série de réactions chimiques impliquant la formation du noyau pyrrolo[2,3-b]pyridine, suivie de l'introduction des motifs indoline et pyrazole. La voie de synthèse implique généralement :
- Formation du noyau pyrrolo[2,3-b]pyridine.
- Introduction du motif indoline.
- Addition du groupe sulfonamide pyrazole.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en garantissant la pureté et le rendement du produit final. Le composé est généralement produit sous forme de poudre avec une pureté ≥98 % comme déterminé par chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
GSK2795039 subit principalement des réactions d'inhibition où il interagit avec l'enzyme NOX2. Il inhibe la formation d'espèces réactives de l'oxygène et l'utilisation de substrats enzymatiques, le NADPH et l'oxygène .
Réactifs et conditions courants
L'inhibition de NOX2 par this compound est compétitive vis-à-vis du NADPH, ce qui signifie qu'il entre en compétition avec le NADPH pour la liaison à l'enzyme. Le composé est sélectif par rapport aux autres isoformes de NOX, à la xanthine oxydase et aux enzymes de la synthase d'oxyde nitrique endothélial .
Principaux produits formés
Le principal produit de la réaction impliquant this compound est l'inhibition de la production d'espèces réactives de l'oxygène, ce qui a des implications significatives pour la réduction du stress oxydatif dans divers modèles de maladies .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles. Parmi les principaux domaines de recherche, citons :
Biologie : Enquêté sur son rôle dans la réduction du stress oxydatif dans les modèles cellulaires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les affections liées au stress oxydatif.
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme NOX2 d'une manière compétitive avec le NADPH. Cette inhibition empêche la formation d'espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif. Le composé est sélectif pour NOX2 par rapport aux autres isoformes de NOX et aux enzymes apparentées .
Mécanisme D'action
GSK2795039 exerts its effects by inhibiting the NOX2 enzyme in an NADPH-competitive manner. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. The compound is selective for NOX2 over other NOX isoforms and related enzymes .
Comparaison Avec Des Composés Similaires
GSK2795039 est unique par sa sélectivité et sa puissance en tant qu'inhibiteur de NOX2. Des composés similaires incluent :
GLX481304 : Un autre inhibiteur de NOX2 avec des propriétés similaires mais une structure chimique différente.
CYR5099 : Un inhibiteur de NOX2 récemment découvert avec une efficacité comparable.
This compound reste le composé de référence pour l'inhibition de NOX2 en raison de son profil pharmacologique bien caractérisé et de son efficacité démontrée dans divers modèles de maladies .
Propriétés
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



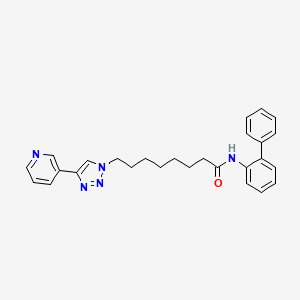
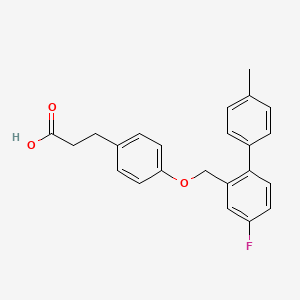
![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)
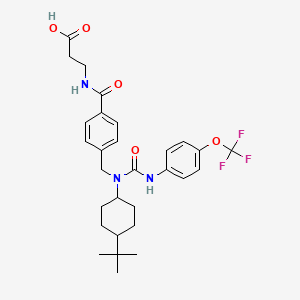
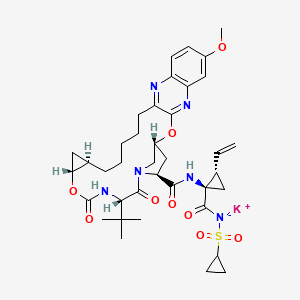
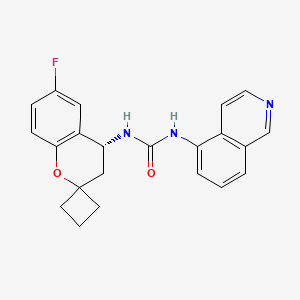
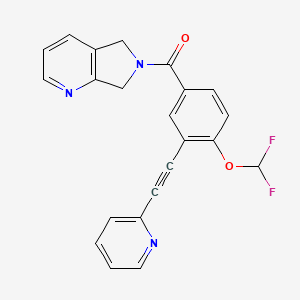
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
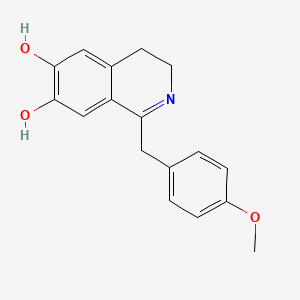
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
